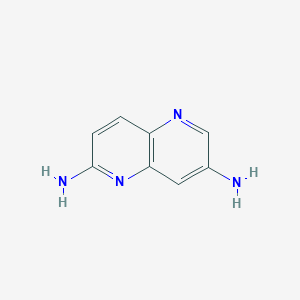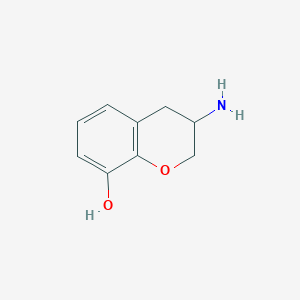
3-Aminoquinoxalin-6-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminoquinoxalin-6-ol is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in pharmaceutical and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminoquinoxalin-6-ol typically involves the functionalization of quinoxaline derivatives. One common method is the hydroxylation of quinoxalin-2(1H)-one using a photocatalyst such as graphitic carbon nitride under air conditions . This method yields 3-hydroxyquinoxalin-2(1H)-ones, which can then be further functionalized to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of heterogeneous catalysis. This approach offers advantages like low cost, environmental friendliness, and high selectivity . The use of recyclable catalysts and simple reaction conditions makes it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Aminoquinoxalin-6-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include nitrosoquinoxalines, nitroquinoxalines, and various substituted quinoxalines .
Applications De Recherche Scientifique
3-Aminoquinoxalin-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-Aminoquinoxalin-6-ol involves its interaction with various molecular targets. The compound can inhibit enzymes or interact with DNA, leading to its biological effects. The presence of amino and hydroxyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing pathways related to cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxalin-2(1H)-one: A parent compound with similar structural features but lacking the amino and hydroxyl groups.
3-Hydroxyquinoxalin-2(1H)-one: Similar to 3-Aminoquinoxalin-6-ol but with only a hydroxyl group.
2,3-Diaminoquinoxaline: Contains two amino groups but lacks the hydroxyl group.
Uniqueness
This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs .
Propriétés
Formule moléculaire |
C8H7N3O |
|---|---|
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
3-aminoquinoxalin-6-ol |
InChI |
InChI=1S/C8H7N3O/c9-8-4-10-6-2-1-5(12)3-7(6)11-8/h1-4,12H,(H2,9,11) |
Clé InChI |
SSCVGABMEIRBMI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(N=C2C=C1O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methoxyimidazo[1,2-a]pyridin-3-amine](/img/structure/B11917291.png)
![2H-Pyrrolo[2,3-G]benzoxazole](/img/structure/B11917297.png)


![6-Isopropyl-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11917336.png)






![{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-yl}methanamine](/img/structure/B11917360.png)
![2H-Pyrrolo[3,2-E]benzoxazole](/img/structure/B11917372.png)
